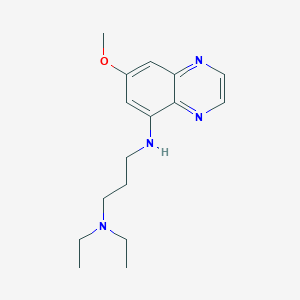
8-Chloro-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxylic acid group at the first position, a chlorine atom at the eighth position, and two ketone groups at the ninth and tenth positions
Preparation Methods
The synthesis of 1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- typically involves the chlorination of anthracene followed by oxidation and carboxylation reactions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and oxidizing agents like potassium permanganate or chromium trioxide. Industrial production methods may involve large-scale chlorination and oxidation processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Scientific Research Applications
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its molecular structure allows it to participate in various chemical pathways, influencing the behavior of other molecules in its vicinity .
Comparison with Similar Compounds
1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- can be compared with other anthracene derivatives such as:
9-Anthracenecarboxylic acid: Lacks the chlorine atom and ketone groups.
Anthraquinone-1-carboxylic acid: Similar structure but different functional groups.
1-Anthracenecarboxylic acid: Lacks the chlorine atom and ketone groups. The presence of the chlorine atom and ketone groups in 1-Anthracenecarboxylicacid, 8-chloro-9,10-dihydro-9,10-dioxo- makes it unique and influences its chemical reactivity and applications
Properties
CAS No. |
38366-33-5 |
|---|---|
Molecular Formula |
C15H7ClO4 |
Molecular Weight |
286.66 g/mol |
IUPAC Name |
8-chloro-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H7ClO4/c16-10-6-2-4-8-12(10)14(18)11-7(13(8)17)3-1-5-9(11)15(19)20/h1-6H,(H,19,20) |
InChI Key |
KUDPRNGXHWPTPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
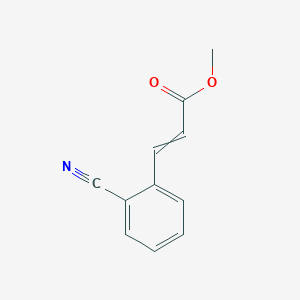
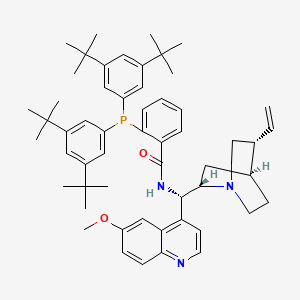
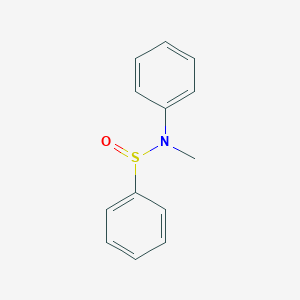
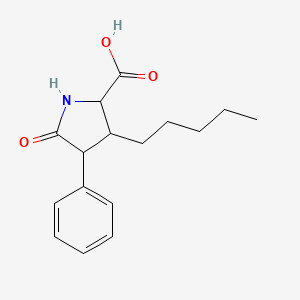
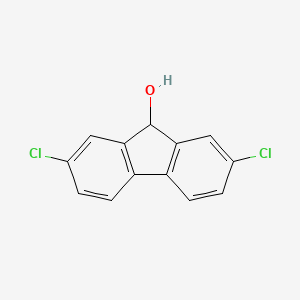
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
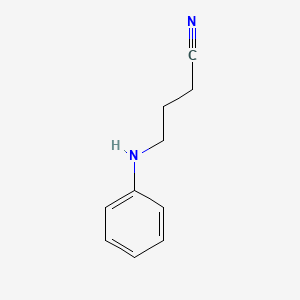
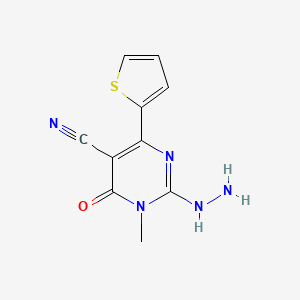
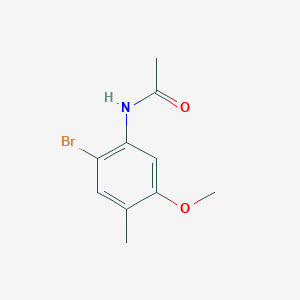
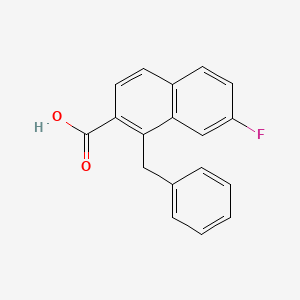
![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
